[3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide
Description
This compound features a quinoxaline core substituted at position 3 with a 3,5-dimethylpyridinium group and at position 2 with an azanide moiety linked to a thiophene-2-sulfonyl group. Quinoxaline derivatives are renowned for their π-conjugated systems, enabling applications in organic electronics and medicinal chemistry. The pyridinium group introduces cationic character, enhancing solubility in polar solvents, while the thiophene sulfonyl moiety may modulate electronic properties and intermolecular interactions. Structural determination of such complexes often employs X-ray crystallography tools like SHELX programs , though specific crystallographic data for this compound remains unpublished.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-10-14(2)12-23(11-13)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-9-26-17/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIYIHOVYBMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N-(3-Chloroquinoxalin-2-yl)thiophene-2-sulfonamide
The first step involves reacting 2,3-dichloroquinoxaline with thiophene-2-sulfonamide in the presence of LiOH in dimethylacetamide (DMA) at 50°C for 16–20 hours. This step replaces the 2-chloro substituent with the sulfonamide group. Comparative studies demonstrate that LiOH outperforms potassium carbonate (K₂CO₃) in both yield and purity (Table 1).
Table 1: Comparative Yields for Step 1 Using LiOH vs. K₂CO₃
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (AUC) |
|---|---|---|---|---|---|
| LiOH | DMA | 50 | 20 | 88 | 94 |
| K₂CO₃ | DMA | 50 | 22 | 19.4 | 100 |
LiOH minimizes byproducts such as 3-chloroquinoxalin-2-ol and unreacted starting material, as confirmed by UPLC/MS. The reaction mechanism proceeds via deprotonation of the sulfonamide by LiOH, generating a nucleophilic sulfonamide anion that displaces the 2-chloro group.
Step 2: Amination at the 3-Position with 3,5-Dimethylpyridine
The 3-chloro substituent is replaced with 3,5-dimethylpyridine using a lutidine (2,6-dimethylpyridine)-mediated amination. The reaction is conducted in n-propanol at 120°C for 42 hours under nitrogen. Lutidine acts as both a base and a catalyst, enhancing reaction kinetics and reducing side reactions.
Key Observations:
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Solvent Optimization: Polar aprotic solvents (DMA, DMF) or alcohols (n-propanol) are optimal, with n-propanol favoring higher conversions.
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Stoichiometry: A 1.1:1 molar ratio of lutidine to intermediate ensures complete substitution while avoiding excess base contamination.
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Byproduct Mitigation: The use of lutidine reduces dimerization and hydrolysis byproducts compared to non-basic conditions.
Step 3: Quaternization to Form the Pyridinium Moiety
Critical Analysis of Reaction Conditions
Solvent and Base Selection
Step 1: DMA is preferred over DMSO or DMF due to its superior solubility profile for both 2,3-dichloroquinoxaline and sulfonamide intermediates. LiOH’s strong basicity ensures rapid deprotonation, whereas K₂CO₃ results in incomplete reactions and lower yields.
Step 2: Alcohols like n-propanol facilitate higher temperatures (120°C) without solvent degradation. Lutidine’s steric hindrance prevents undesired nucleophilic attack at the 2-position of quinoxaline.
Impurity Profiling and Control
Major Impurities:
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3-Chloroquinoxalin-2-ol: Forms via hydrolysis of the 3-chloro group, minimized by anhydrous conditions and controlled reaction times.
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Unreacted 2,3-Dichloroquinoxaline: Removed via MTBE washes, achieving <3.4% residual content.
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Sulfonamide Dimer: Suppressed by maintaining a 1:1 stoichiometry of sulfonamide to dichloroquinoxaline.
Purity Enhancement:
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Crystallization: MTBE/heptane mixtures precipitate the product while retaining impurities in the mother liquor.
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Chromatography: Reverse-phase HPLC with C18 columns resolves remaining contaminants (e.g., 2-[(dimethylamino)methyl]-1-methyl-1H-imidazole-4-sulfonamide).
Scalability and Process Optimization
Kilogram-Scale Synthesis
A representative batch (168.44 g) achieved an 88% yield with 94% purity (AUC) using LiOH in DMA. Key parameters for scalability include:
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Temperature Control: Precise maintenance at 50°C prevents exothermic side reactions.
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Workup Protocol: Acidification with HCl (1N) precipitates the product, followed by MTBE washes to remove lipophilic impurities.
Comparative Evaluation of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action in treating various diseases.
Industry
In the industrial sector, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including durability, conductivity, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce cellular responses that contribute to its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The compound is compared below with two structural analogs: CAS 5491-20-3 (a benzodioxin-sulfonyl/imidazolium-substituted quinoxaline derivative) and a hypothetical phenylsulfonyl/pyridinium analog.
Key Comparisons and Research Findings
Electronic and Solubility Properties
- Thiophene vs. However, the benzodioxin group’s oxygen atoms may increase PSA (121.56 Ų vs. ~115 Ų), favoring aqueous solubility .
- Pyridinium vs. Imidazolium : The 3,5-dimethylpyridinium group in the target compound offers steric hindrance and stability over the propenyl-substituted imidazolium in CAS 5491-20-3, which may reduce aggregation in solution.
Lipophilicity and Bioactivity
- The target compound’s estimated XlogP (~1.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the hypothetical phenylsulfonyl analog’s higher XlogP (~2.3) could favor blood-brain barrier penetration but reduce aqueous solubility.
- CAS 5491-20-3’s benzodioxin sulfonyl group contributes to its higher PSA and hydrogen-bond acceptor count (9 vs.
Biological Activity
The compound 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide typically involves multi-step organic reactions, including the formation of the quinoxaline and pyridinium moieties followed by sulfonamide coupling. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have indicated that 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 4 to 16 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Bacillus subtilis | 8 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro assays have demonstrated that the compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were assessed using MTT assays, revealing an IC50 of approximately 10 µM for HeLa cells and 15 µM for MCF7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA replication in cancer cells and disrupt bacterial membrane integrity.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide against a panel of resistant bacterial strains. Results indicated that the compound outperformed several standard antibiotics, suggesting its potential as a lead compound for drug development.
- Cancer Cell Studies : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells through caspase activation pathways. Flow cytometry analyses confirmed increased annexin V binding, indicating early apoptotic changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
